hCA XII-Selective Inhibition: Complete Isoform Selectivity vs. 4-Fluorophenyl and Unsubstituted Analogs
In a head-to-head isozyme profiling study across hCA I, II, IX, and XII, the 4-methoxyphenyl-substituted furo-chromene (EMAC10164b) produced a complete loss of inhibitory activity against hCA I, II, and IX at concentrations up to 100 µM, achieving exclusive selectivity for hCA XII, whereas the 4-fluorophenyl analog EMAC10164d inhibited both hCA IX (Ki = 0.46 µM) and hCA XII (Ki = 0.80 µM) [1]. The 4-methylphenyl (EMAC10164a) and 4-bromophenyl (EMAC10164c) analogs also exhibited the same hCA XII-only selectivity pattern, confirming that the 4-substituted phenyl series as a whole drives selectivity away from hCA IX, but the 4-methoxyphenyl variant offers a distinct electron-donating character that may influence binding kinetics beyond what is achievable with the 4-methyl or 4-bromo congeners [1].
| Evidence Dimension | Carbonic anhydrase isozyme inhibition selectivity profile (Ki) |
|---|---|
| Target Compound Data | No inhibition of hCA I, II, IX up to 100 µM; selective hCA XII inhibition (EMAC10164b, 4-methoxyphenyl analog) |
| Comparator Or Baseline | EMAC10164d (4-fluorophenyl): hCA IX Ki = 0.46 µM, hCA XII Ki = 0.80 µM; EMAC10164a (4-methylphenyl) and EMAC10164c (4-bromophenyl): hCA XII-selective, no hCA I/II/IX activity; 3-methoxyphenyl regioisomer: hCA IX Ki >100 µM, hCA XII Ki = 4.86 µM |
| Quantified Difference | Qualitative selectivity switch: 4-methoxyphenyl yields exclusive hCA XII inhibition (no detectable hCA IX activity), vs. 4-fluorophenyl which is a dual hCA IX/XII inhibitor; 3-methoxyphenyl regioisomer shows >200-fold weaker hCA IX potency compared to the 4-fluorophenyl comparator |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human CA isoforms I, II, IX, XII; compounds tested up to 100 µM; acetazolamide (AAZ) as reference standard [1] |
Why This Matters
For research programs targeting tumour-associated hCA XII while explicitly avoiding hCA IX engagement, the 4-methoxyphenyl compound provides the cleanest selectivity window in the series, reducing the risk of confounding polypharmacology in cellular hypoxia models.
- [1] Sequeira L, Distinto S, Meleddu R, Gaspari M, Angeli A, Cottiglia F, Secci D, Onali A, Sanna E, Borges F, Uriarte E, Alcaro S, Supuran CT. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2270183. DOI: 10.1080/14756366.2023.2270183. View Source
